molecular formula C9H7FN2 B1315973 4-(4-fluorophenyl)-1H-pyrazole CAS No. 204384-26-9

4-(4-fluorophenyl)-1H-pyrazole

Cat. No.: B1315973
CAS No.: 204384-26-9
M. Wt: 162.16 g/mol
InChI Key: ODQIVMKWVSKSKF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(4-fluorophenyl)-1H-pyrazole is an organic compound that belongs to the class of pyrazoles, which are five-membered heterocyclic compounds containing two nitrogen atoms The presence of a fluorophenyl group at the 4-position of the pyrazole ring imparts unique chemical and physical properties to this compound

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-fluorophenyl)-1H-pyrazole typically involves the reaction of 4-fluorobenzaldehyde with hydrazine hydrate to form 4-fluorophenylhydrazine. This intermediate is then reacted with an appropriate β-diketone or α,β-unsaturated carbonyl compound under acidic or basic conditions to yield the desired pyrazole derivative. The reaction conditions, such as temperature, solvent, and catalyst, can vary depending on the specific synthetic route chosen .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as the use of continuous flow reactors and efficient purification techniques, is essential to achieve high yields and purity. The choice of solvents and catalysts is also crucial to ensure cost-effectiveness and environmental sustainability .

Chemical Reactions Analysis

Types of Reactions

4-(4-fluorophenyl)-1H-pyrazole can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrazole N-oxides, while substitution reactions can produce various substituted pyrazole derivatives .

Scientific Research Applications

4-(4-fluorophenyl)-1H-pyrazole has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4-(4-fluorophenyl)-1H-pyrazole depends on its specific application. In medicinal chemistry, it may act as an inhibitor of certain enzymes or receptors by binding to their active sites. The fluorophenyl group can enhance binding affinity and selectivity through hydrophobic interactions and hydrogen bonding. The pyrazole ring can participate in π-π stacking interactions with aromatic residues in the target protein .

Comparison with Similar Compounds

Similar Compounds

  • 4-(4-fluorophenyl)-1H-imidazole
  • 4-(4-fluorophenyl)-1H-pyrrole
  • 4-(4-fluorophenyl)-1H-triazole

Uniqueness

4-(4-fluorophenyl)-1H-pyrazole is unique due to its specific combination of the fluorophenyl group and the pyrazole ring. This combination imparts distinct chemical reactivity and biological activity compared to other similar compounds. For instance, the presence of the fluorine atom can enhance metabolic stability and bioavailability, making it a valuable scaffold in drug design .

Properties

IUPAC Name

4-(4-fluorophenyl)-1H-pyrazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7FN2/c10-9-3-1-7(2-4-9)8-5-11-12-6-8/h1-6H,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ODQIVMKWVSKSKF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=CNN=C2)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7FN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40572170
Record name 4-(4-Fluorophenyl)-1H-pyrazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40572170
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

162.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

204384-26-9
Record name 4-(4-Fluorophenyl)-1H-pyrazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40572170
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

To a solution of 3-(dimethylamino)-2-(4-fluorophenyl)acrylaldehyde (3.0 g) in ethanol (30 mL) was added hydrazine monohydrate (0.90 mL), followed by heating and refluxing for 3 hours. After leaving to be cooled, the solvent was evaporated under reduced pressure until the amount of the reaction liquid was reduced to about a half. Water (20 mL) was added thereto, and the resulting solid was collected by filtration and dried under reduced pressure to obtain 4-(4-fluorophenyl)-1H-pyrazole (2.44 g) as a yellow solid.
Name
3-(dimethylamino)-2-(4-fluorophenyl)acrylaldehyde
Quantity
3 g
Type
reactant
Reaction Step One
Quantity
0.9 mL
Type
reactant
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step One

Synthesis routes and methods II

Procedure details

A suspension of 4-(4-fluorophenyl)-1-trityl-1H-pyrazole (0.370 g) was suspended in a mixture solution of trifluoroacetic acid (5 ml)/methylene chloride (10 ml) and stirred for 10 min at room temperature, followed by irradiating microwaves thereto at 70° C. for 20 min to induce a reaction. After the reaction was terminated, the solution was diluted in methylene chloride (20 ml), neutralized with 1N sodium hydroxide (20 ml), and washed with distilled water (30 ml) and then with brine (20 ml). The washed organic layer thus formed was dried over anhydrous magnesium sulfate and concentrated by evaporation in a vacuum. The residue thus obtained was separated using silica gel chromatography to give 4-(4-fluorophenyl)-1H-pyrazole (Yield 81%).
Quantity
0.37 g
Type
reactant
Reaction Step One
Quantity
5 mL
Type
reactant
Reaction Step Two
Quantity
10 mL
Type
solvent
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-(4-fluorophenyl)-1H-pyrazole
Reactant of Route 2
Reactant of Route 2
4-(4-fluorophenyl)-1H-pyrazole
Reactant of Route 3
4-(4-fluorophenyl)-1H-pyrazole
Reactant of Route 4
Reactant of Route 4
4-(4-fluorophenyl)-1H-pyrazole
Reactant of Route 5
Reactant of Route 5
4-(4-fluorophenyl)-1H-pyrazole
Reactant of Route 6
Reactant of Route 6
4-(4-fluorophenyl)-1H-pyrazole

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.